Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate
Description
Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate is a bicyclic organic compound featuring a benzo-fused 1,4-diazepine ring system with a tetrahydro configuration, an oxo group at position 4, and a tert-butyl carbamate protective group at position 1. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where it is utilized to construct more complex heterocyclic frameworks . Its molecular formula is approximately C₁₄H₁₇N₂O₃ (molecular weight ~269.3 g/mol), though exact values depend on isotopic composition. Commercial availability is confirmed by suppliers like CymitQuimica, with pricing starting at €463.00 for 250 mg .
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-9-8-12(17)15-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
SWAKTHHIBFCSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Alkoxy α-Halogenoacetamides
A versatile approach employs N-alkoxy α-halogenoacetamides and N-(2-chloromethyl)aryl amides under optimized conditions. For example:
- Reagents : Chloroform, triethylamine, or palladium catalysts (e.g., 10% Pd/C for hydrogenation steps).
- Procedure : Cycloaddition at room temperature under inert atmosphere, followed by hydrogenolysis to remove protective groups.
- Yield : Up to 85% for analogous tert-butyl carboxylate derivatives.
Synthesis of tert-butyl 4-(tert-butoxy)-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-1-carboxylate ([3o] in):
Regioselective Functionalization
For diastereomerically pure products, Boc-protected intermediates are critical:
- Step 1 : Introduce tert-butoxycarbonyl (Boc) groups to the N1 position of the benzodiazepine core.
- Step 2 : Oxidative amination or reductive alkylation to install the oxo group at C4.
- Key Advantage : Enables selective modification of N1 and C3 positions without side reactions.
Multi-Step Industrial Synthesis
Scalable methods prioritize cost efficiency and purity:
- Cyclization : Use automated systems to control reaction parameters (e.g., temperature, pressure).
- Purification : Silica gel chromatography (eluent: petroleum ether/ethyl acetate).
- Catalysts : Palladium on carbon for hydrogenation steps.
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 248.32 g/mol | |
| CAS Registry | 946386-48-7 | |
| Boiling Point (Predicted) | 452.7±45.0°C |
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Cyclization | 75–85 | >95% (HPLC) | Moderate |
| Regioselective | 72–88 | Enantiopure | High |
| Industrial | 60–80 | 98–99% | High |
Challenges and Optimizations
- Side Reactions : Over-reduction of oxo groups during hydrogenation. Mitigated by shorter reaction times.
- Protective Groups : Boc stability under acidic conditions necessitates pH monitoring.
Biological Activity
Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C14H18N2O3
- Molecular Weight : 262.30432 g/mol
- CAS Number : 1823326-57-3
The compound features a diazepine core structure, which is known for its diverse biological activities. The presence of the tert-butyl group and the oxo substituent contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with diazepine structures exhibit anticancer properties. For instance:
- A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds similar to tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine have been evaluated for their antimicrobial effects:
- Research has shown that derivatives can exhibit significant antibacterial and antifungal activities against pathogens such as Mycobacterium tuberculosis and various fungal strains .
Neuropharmacological Effects
The diazepine class is often associated with central nervous system activity:
- Animal studies suggest potential anxiolytic and sedative effects, which may be linked to modulation of GABAergic neurotransmission. This aligns with findings from other diazepine derivatives that enhance GABA receptor activity .
Study on Anticancer Activity
In a controlled laboratory setting, researchers synthesized several diazepine derivatives for screening against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | Bel-7402 | 20 | Cell cycle arrest |
| Tert-butyl derivative | MCF-7 | 18 | Apoptosis induction |
This table illustrates the comparative efficacy of this compound against established cancer cell lines.
Study on Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of this compound revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 10 µg/mL | Effective |
| Candida albicans | 15 µg/mL | Moderate |
These results indicate a promising profile for further development as an antimicrobial agent.
The biological activity of tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine is thought to involve multiple mechanisms:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission in the CNS.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells.
- Antimicrobial Action : Disrupts microbial cell wall synthesis or function.
Comparison with Similar Compounds
Nitro-Substituted Benzodiazepine Derivatives (4bc, 4bi)
- Structure : These compounds (e.g., (2S,5R/S)-4-benzyl-N-(tert-butyl)-2-isobutyl-7-nitro-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-5-carboxamide) share the tetrahydro-4-oxobenzo[b][1,4]diazepine core but feature additional substituents:
- A nitro group at position 7 (electron-withdrawing, enhancing electrophilic reactivity).
- Benzyl or isobutyl groups at position 2/4, increasing steric bulk and lipophilicity.
- Synthesis : Yields range from 66% to 71%, comparable to typical heterocyclic syntheses. RP-HPLC retention times (~10.77–10.83 min) indicate moderate polarity, similar to the target compound .
Benzooxazepine Derivatives
- tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
Brominated Diazepine Derivatives
- tert-Butyl (S)-7-bromo-3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carboxylate Structure: Incorporates a bromine atom at position 7 and a Boc-protected amino group at position 3. Applications: The bromine facilitates further functionalization (e.g., nucleophilic substitution), making it valuable for late-stage diversification in drug discovery .
Comparative Analysis of Physical and Chemical Properties
Spectral and Analytical Data Comparison
- Boronate-containing benzoxazepines exhibit distinct signals for the dioxaborolane group (δ ~1.3 ppm for CH₃) .
- HPLC Retention Time :
- The target compound’s polarity is likely similar to 4bi (tᴿ = 10.77 min), given comparable core structures .
Q & A
Q. What are the standard synthetic routes for Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzodiazepine intermediates. For example, cyclization of precursor amines with carbonyl compounds under reflux conditions in dichloromethane (DCM) or tetrahydrofuran (THF) is common. Triphosgene is often used as a coupling agent to introduce the tert-butyl carbamate group, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Key intermediates may require Boc-protection strategies to stabilize reactive amines during synthesis .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl signals at δ ~170-175 ppm in ¹³C NMR).
- IR : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and Boc-group (C-O-C, ~1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure, confirming stereochemistry and bond lengths. For example, SC-XRD of a related tert-butyl benzodiazepine derivative revealed a chair conformation in the diazepine ring .
Q. What purification techniques are recommended for isolating high-purity batches?
- Methodological Answer : Use flash chromatography with optimized solvent systems (e.g., hexane:ethyl acetate 3:1 to 1:1). For challenging separations, preparative HPLC with C18 columns (acetonitrile/water gradients) achieves >95% purity. Recrystallization from ethanol or methanol is effective for removing amorphous impurities .
Advanced Research Questions
Q. How can researchers optimize yield in multi-step syntheses involving tert-butyl protecting groups?
- Methodological Answer :
- Reaction Monitoring : Use TLC or LC-MS to track intermediates and minimize side reactions (e.g., premature deprotection).
- Solvent Selection : Polar aprotic solvents like DMF enhance Boc-group stability during coupling steps.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Case Study : A 27% yield improvement was reported by replacing traditional coupling agents with triphosgene in a related benzodiazepine synthesis .
Q. What strategies address discrepancies in purity assessments across different synthesis batches?
- Methodological Answer :
- Analytical Harmonization : Standardize HPLC conditions (e.g., 0.1% TFA in mobile phase) to reduce variability.
- Contaminant Profiling : Use high-resolution mass spectrometry (HR-MS) to identify trace impurities (e.g., de-Boc byproducts at m/z [M–56]+).
- Data Reconciliation : Cross-validate NMR and LC-MS results with SC-XRD to resolve structural ambiguities .
Q. How can the compound’s interactions with biological targets be evaluated?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity with receptors like GABAA or serotonin transporters.
- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics.
- Case Study : A structurally similar tert-butyl benzodiazepine showed selective inhibition of SIRT1 (IC₅₀ = 3.2 μM) in enzymatic assays, suggesting potential epigenetic applications .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritants (e.g., triphosgene byproducts).
- Waste Disposal : Quench reactive intermediates with aqueous sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
